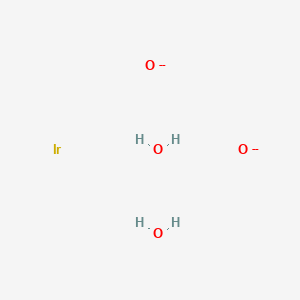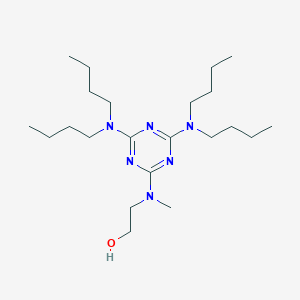
2-Butyramido-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyramido-3-oxopropanoic acid is an organic compound that belongs to the class of carboxylic acids It features both an amide and a keto group, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyramido-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of butyric anhydride with glycine in the presence of a base, followed by oxidation to introduce the keto group. Another method includes the use of butyryl chloride and glycine, followed by oxidation with a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyramido-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, anhydrides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
2-Butyramido-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butyramido-3-oxopropanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The presence of both amide and keto groups allows it to engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyruvic acid: 2-Oxopropanoic acid, a simpler keto acid with similar reactivity.
Bromopyruvic acid: A brominated derivative of pyruvic acid with enhanced reactivity.
3-Amino-3-oxopropanoic acid: An amino acid derivative with similar structural features.
Uniqueness
2-Butyramido-3-oxopropanoic acid is unique due to the presence of both an amide and a keto group, which allows it to participate in a broader range of chemical reactions compared to simpler keto acids. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications .
Propiedades
Fórmula molecular |
C7H11NO4 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
2-(butanoylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C7H11NO4/c1-2-3-6(10)8-5(4-9)7(11)12/h4-5H,2-3H2,1H3,(H,8,10)(H,11,12) |
Clave InChI |
HMBURRKEGHQCBM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)




![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)






